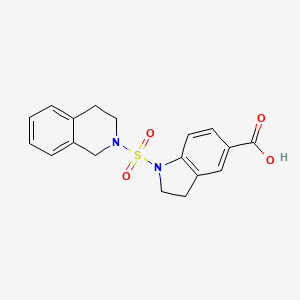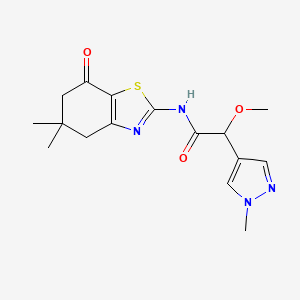![molecular formula C19H23N3O2 B7050021 N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide](/img/structure/B7050021.png)
N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-oxaspiro[45]decan-4-yl)-2-phenylpyrazole-3-carboxamide is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of oxaspirocycles . The reaction conditions often include the use of boron trifluoride etherate (BF3·OEt2) as a catalyst in dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Prins/pinacol reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.
1,6,9-tri-oxaspiro[4.5]decane: Another spirocyclic compound with a different arrangement of oxygen atoms.
Uniqueness
N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide is unique due to its specific combination of a spirocyclic core with a pyrazole and carboxamide functional group.
Properties
IUPAC Name |
N-(8-oxaspiro[4.5]decan-4-yl)-2-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(16-8-12-20-22(16)15-5-2-1-3-6-15)21-17-7-4-9-19(17)10-13-24-14-11-19/h1-3,5-6,8,12,17H,4,7,9-11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJNWNQXJQDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCOCC2)NC(=O)C3=CC=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-Benzylpiperidine-1-carbonyl)piperidin-3-yl]acetic acid](/img/structure/B7049948.png)

![4-[[2-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]methyl]-1,1-dioxothian-4-ol](/img/structure/B7049952.png)
![3-[[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl-methylamino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B7049959.png)

![2-(dimethylamino)-N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7049976.png)
![3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B7049983.png)

![(4-Methoxyphenyl)-[4-(1-propan-2-ylimidazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7049990.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B7050003.png)
![1-Ethyl-3-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]urea](/img/structure/B7050008.png)
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(oxepan-4-yl)urea](/img/structure/B7050011.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050017.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050033.png)
